molecular formula C6H13NO2S B15124485 3-(Methanesulfonylmethyl)pyrrolidine

3-(Methanesulfonylmethyl)pyrrolidine

Cat. No.: B15124485
M. Wt: 163.24 g/mol
InChI Key: PBRSYKJTZSFOIQ-UHFFFAOYSA-N
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Description

3-(Methanesulfonylmethyl)pyrrolidine is a chemical compound with the molecular formula C6H13NO2S and a molecular weight of 163.24 g/mol . It is characterized by a pyrrolidine ring, a five-membered saturated heterocycle with a nitrogen atom, substituted with a methanesulfonylmethyl group. This structure incorporates both a basic amine, which can be functionalized or protonated, and a sulfone group, known for its strong electron-withdrawing properties and stability. A hydrochloride salt form of this compound is also known to exist, which can improve its crystallinity and solubility for handling in various experimental setups . As a pyrrolidine-based building block, this compound is primarily of interest in medicinal chemistry and drug discovery research. The pyrrolidine ring is a common scaffold used to construct biologically active molecules and is valued for its ability to contribute to the three-dimensional structure of a compound, potentially improving selectivity and metabolic stability. The methanesulfonylmethyl side chain can act as a versatile synthetic handle for further chemical transformations or as a stable moiety to influence the molecule's electronic properties and binding affinity. While specific biological mechanisms of action for this exact molecule are not reported, compounds of this class are frequently utilized in the synthesis of protease inhibitors, receptor agonists/antagonists, and other pharmacologically relevant targets. This product is intended for research use only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C6H13NO2S

Molecular Weight

163.24 g/mol

IUPAC Name

3-(methylsulfonylmethyl)pyrrolidine

InChI

InChI=1S/C6H13NO2S/c1-10(8,9)5-6-2-3-7-4-6/h6-7H,2-5H2,1H3

InChI Key

PBRSYKJTZSFOIQ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)CC1CCNC1

Origin of Product

United States

Advanced Synthetic Methodologies for 3 Methanesulfonylmethyl Pyrrolidine

Pyrrolidine (B122466) Ring Construction Strategies Featuring the Sulfonylmethyl Moiety

Building the pyrrolidine ring from an acyclic precursor that already contains the key methanesulfonylmethyl side chain is an efficient strategy. This approach ensures the correct placement of the substituent from the outset.

Intramolecular C-H amination is a powerful, modern technique for forming heterocyclic rings by creating a carbon-nitrogen bond at an unactivated C-H bond. In a hypothetical synthesis of 3-(Methanesulfonylmethyl)pyrrolidine, this could involve a linear amine precursor bearing the methanesulfonylmethyl group. A catalyst, often based on rhodium or palladium, would facilitate the insertion of a nitrene (generated from an azide (B81097) or other precursor) into a C-H bond at the γ-position relative to the nitrogen atom.

Table 1: Hypothetical Intramolecular C-H Amination

Entry Precursor Catalyst Conditions Product Yield (Predicted)

This method is highly valued for its atom economy and ability to access complex structures from simple starting materials.

Creating the pyrrolidine ring via cyclization allows for significant control over the final structure's regiochemistry and stereochemistry. A plausible approach would be the intramolecular nucleophilic substitution of a linear precursor. For instance, a 4,5-dihaloalkylamine containing the methanesulfonylmethyl group could undergo cyclization. The regioselectivity is dictated by the positions of the leaving groups, ensuring the formation of the five-membered ring. If chiral centers are present in the backbone, their stereochemistry can direct the formation of specific stereoisomers of the product.

Ring expansion from smaller, strained heterocycles like azetidines offers another sophisticated route. An appropriately substituted azetidine, for example, an N-protected 2-(halomethyl)azetidine bearing the methanesulfonylmethyl group at the desired position, could undergo rearrangement to form the more stable five-membered pyrrolidine ring. Such rearrangements can be promoted thermally or by Lewis acids and often proceed with high stereospecificity. While documented examples for this specific substitution pattern are scarce, the general methodology is well-established for forming pyrrolidine systems. nih.govmyskinrecipes.comepo.org

Functional Group Transformations for Methanesulfonylmethyl Introduction

A common and reliable method for creating sulfones is the oxidation of the corresponding sulfide (B99878). This two-step process would begin with the synthesis of 3-((methylthio)methyl)pyrrolidine. This sulfanylmethyl precursor could be prepared, for example, by reacting a protected 3-(hydroxymethyl)pyrrolidine with methanesulfonyl chloride to form a mesylate, followed by substitution with sodium thiomethoxide. The final step is the oxidation of the sulfide to the sulfone.

Table 2: Sulfide Oxidation to Sulfone

Entry Substrate Oxidizing Agent Conditions Product Yield (Predicted)
1 N-Boc-3-((methylthio)methyl)pyrrolidine m-CPBA (2.2 eq) Dichloromethane, 0 °C to rt N-Boc-3-(Methanesulfonylmethyl)pyrrolidine High

This oxidation is typically high-yielding and chemoselective, providing a robust method for accessing the target compound.

Directly attaching the methanesulfonylmethyl group to a pyrrolidine ring is also a viable synthetic pathway. This could be achieved through the alkylation of a suitable nucleophile. For example, an N-protected pyrrolidin-3-yl anion equivalent could be reacted with a (methanesulfonyl)methyl electrophile. Alternatively, a more common approach involves nucleophilic substitution where a leaving group at the 3-methyl position of a pyrrolidine derivative is displaced by a methanesulfinate (B1228633) salt.

For instance, N-Boc-3-(hydroxymethyl)pyrrolidine can be converted to N-Boc-3-(bromomethyl)pyrrolidine. Subsequent reaction with sodium methanesulfinate (NaSO₂Me) would yield the N-protected final product.

Table 3: Nucleophilic Substitution with Sodium Methanesulfinate | Entry | Substrate | Reagent | Solvent | Conditions | Product | Yield (Predicted) | |---|---|---|---|---|---| | 1 | N-Boc-3-(bromomethyl)pyrrolidine | Sodium methanesulfinate | DMF | 60 °C, 12 h | N-Boc-3-(Methanesulfonylmethyl)pyrrolidine | Good |

This method provides a direct and efficient route to install the complete methanesulfonylmethyl moiety onto the heterocyclic core.

Enantioselective Synthesis of Chiral 3-(Methanesulfonylmethyl)pyrrolidine Isomers

The generation of enantiomerically pure forms of 3-(Methanesulfonylmethyl)pyrrolidine is a critical aspect for its potential applications in pharmaceuticals and materials science. While specific methods for this compound are not detailed in the literature, general strategies for asymmetric pyrrolidine synthesis can be considered.

Chiral Catalyst-Mediated Processes

The use of chiral catalysts is a cornerstone of modern asymmetric synthesis, enabling the production of single enantiomers with high efficiency. For the synthesis of chiral 3-substituted pyrrolidines, several catalytic systems have proven effective.

One potential approach involves the use of transition metal catalysts paired with chiral ligands. For instance, cobalt and nickel complexes featuring bisoxazoline (BOX) ligands have been successfully employed in the enantioselective hydroalkylation of 3-pyrrolines to yield C3-alkylated pyrrolidines with high enantioselectivity. organic-chemistry.org This method could theoretically be adapted by using a reagent that introduces the methanesulfonylmethyl group.

Another promising avenue is the use of chiral phosphoric acids as Brønsted acid catalysts. These have been utilized in the desymmetrization of oxetanes with amines to produce chiral pyrrolidines. organic-chemistry.org The reaction of a suitable precursor containing the methanesulfonylmethyl moiety could potentially be guided by a chiral phosphoric acid to yield the desired enantiomer of 3-(Methanesulfonylmethyl)pyrrolidine.

The following table summarizes catalyst systems used for analogous chiral pyrrolidine syntheses, which could serve as a starting point for the development of a synthesis for 3-(Methanesulfonylmethyl)pyrrolidine.

Catalyst SystemSubstrate TypeProduct TypePotential for 3-(Methanesulfonylmethyl)pyrrolidine
Cobalt/Nickel with BOX ligands3-PyrrolinesC3-alkylated pyrrolidinesHigh, with an appropriate methanesulfonylmethylating agent.
Chiral Phosphoric AcidOxetanes and amines3-substituted pyrrolidinesModerate, requires a suitable oxetane (B1205548) precursor.
Rhodium(II) catalystsDiazo compoundsC-H insertion productsLow, depends on the availability of a suitable diazo precursor.

Asymmetric Induction in Pyrrolidine Synthesis

Asymmetric induction relies on the influence of a chiral element already present in the substrate to control the stereochemical outcome of a reaction. This can be achieved through the use of chiral auxiliaries or by leveraging existing stereocenters in the starting material.

A common strategy involves the use of a chiral auxiliary, such as a tert-butylsulfinamide group, attached to the nitrogen atom. organic-chemistry.org This auxiliary can direct the stereoselective addition of a nucleophile to a precursor molecule, after which the auxiliary can be removed to afford the chiral pyrrolidine. For the synthesis of 3-(Methanesulfonylmethyl)pyrrolidine, a synthetic route could be designed where the methanesulfonylmethyl group is introduced to a pyrrolidine precursor bearing a chiral auxiliary.

Alternatively, starting from a chiral pool material that already possesses a defined stereochemistry can be an effective strategy. For example, derivatives of proline or other chiral amino acids can be elaborated into more complex pyrrolidine structures. While no specific examples for 3-(Methanesulfonylmethyl)pyrrolidine are available, this approach is a well-established method for the synthesis of a wide range of chiral pyrrolidines. mdpi.com

Utilization of Specialized Reagents and Catalytic Systems in Synthesis

The synthesis of functionalized pyrrolidines often necessitates the use of specialized reagents and catalytic systems to achieve the desired reactivity and selectivity. While specific applications to 3-(Methanesulfonylmethyl)pyrrolidine are not reported, analogous transformations provide insight into potentially applicable methods.

For instance, the introduction of a sulfonylmethyl group can be challenging. Reagents such as methanesulfonylmethyl iodide or bromide could be used in nucleophilic substitution reactions. The reactivity of such reagents can be enhanced by the choice of solvent and the presence of specific additives.

Catalytic systems that facilitate C-H activation and functionalization represent a frontier in organic synthesis. Rhodium-catalyzed C-H insertion reactions, for example, have been used to synthesize substituted pyrrolidines. acs.org A hypothetical route could involve the rhodium-catalyzed insertion of a carbene derived from a diazo compound containing a methanesulfonyl group into a C-H bond of a pyrrolidine precursor.

The following table outlines some specialized reagents and catalytic systems that have been used in the synthesis of substituted pyrrolidines and could be relevant for the synthesis of 3-(Methanesulfonylmethyl)pyrrolidine.

Reagent/CatalystReaction TypeRelevance to 3-(Methanesulfonylmethyl)pyrrolidine Synthesis
tert-ButylsulfinamideChiral AuxiliaryCan be used to induce asymmetry in the formation of the pyrrolidine ring. organic-chemistry.org
Chiral Phosphoric AcidsBrønsted Acid CatalysisCan catalyze the enantioselective formation of 3-substituted pyrrolidines. organic-chemistry.orgwhiterose.ac.uk
Cobalt/Nickel-BOX complexesHydroalkylationPotentially useful for the enantioselective introduction of the methanesulfonylmethyl group to a 3-pyrroline. organic-chemistry.org
Rhodium(II) CarboxylatesC-H InsertionCould be used to form a C-C bond at the 3-position of a pyrrolidine ring. acs.org

Chemical Reactivity and Mechanistic Investigations of 3 Methanesulfonylmethyl Pyrrolidine

Transformations at the Pyrrolidine (B122466) Nitrogen Atom

The lone pair of electrons on the nitrogen atom of the pyrrolidine ring makes it a nucleophilic center, susceptible to reactions with a wide range of electrophiles.

The secondary amine of 3-(methanesulfonylmethyl)pyrrolidine is readily acylated by reaction with acyl halides, anhydrides, or esters to form the corresponding amides. These reactions typically proceed via a nucleophilic acyl substitution mechanism. Similarly, alkylation of the pyrrolidine nitrogen can be achieved using alkyl halides or other alkylating agents, leading to the formation of tertiary amines.

The general mechanism for nucleophilic acyl substitution involves the attack of the amine on the carbonyl carbon of the acylating agent, forming a tetrahedral intermediate. This intermediate then collapses, expelling a leaving group to yield the final amide product.

Table 1: Illustrative Examples of Nucleophilic Acylation and Alkylation Reactions This table presents hypothetical yet chemically plausible reactions of 3-(Methanesulfonylmethyl)pyrrolidine.

ReactantReagentProductReaction Type
3-(Methanesulfonylmethyl)pyrrolidineAcetyl chloride1-Acetyl-3-(methanesulfonylmethyl)pyrrolidineAcylation
3-(Methanesulfonylmethyl)pyrrolidineBenzoyl chloride1-Benzoyl-3-(methanesulfonylmethyl)pyrrolidineAcylation
3-(Methanesulfonylmethyl)pyrrolidineMethyl iodide1-Methyl-3-(methanesulfonylmethyl)pyrrolidineAlkylation
3-(Methanesulfonylmethyl)pyrrolidineBenzyl (B1604629) bromide1-Benzyl-3-(methanesulfonylmethyl)pyrrolidineAlkylation

The derivatization of the pyrrolidine nitrogen is a common strategy to modify the compound's properties and to introduce functionalities for further synthetic transformations or for biological applications. For instance, the introduction of specific acyl groups can be used to modulate the compound's lipophilicity or to prepare derivatives for use as chiral auxiliaries or ligands in asymmetric synthesis. The synthesis of various pyrrolidine-containing drugs often involves such derivatization steps. mdpi.com

Reactions Involving the Methanesulfonylmethyl Group

The methanesulfonylmethyl group, -CH₂SO₂CH₃, possesses a methylene (B1212753) group activated by the adjacent electron-withdrawing sulfonyl group, and a sulfur atom that can participate in redox reactions.

The protons on the methylene carbon adjacent to the sulfonyl group are acidic due to the strong electron-withdrawing inductive and resonance effects of the SO₂ group. This allows for deprotonation by a suitable base to form a carbanion. This stabilized carbanion can then react with various electrophiles, such as alkyl halides or carbonyl compounds, enabling the formation of new carbon-carbon bonds.

Conversely, while less common, nucleophilic attack at the methylene carbon is not a typical reaction pathway unless a suitable leaving group is present on this carbon.

Table 2: Potential Reactions at the Methylene Carbon This table illustrates hypothetical reactions based on the expected reactivity of the methanesulfonylmethyl group.

ReactantReagentProductReaction Type
3-(Methanesulfonylmethyl)pyrrolidine1. n-Butyllithium 2. Methyl iodide3-(1-(Methanesulfonyl)ethyl)pyrrolidineDeprotonation-Alkylation
3-(Methanesulfonylmethyl)pyrrolidine1. Sodium hydride 2. Benzaldehyde3-(1-Hydroxy-2-(methanesulfonyl)-2-phenylethyl)pyrrolidineDeprotonation-Aldol Addition

The sulfur atom in the sulfonyl group is in its highest oxidation state (+6) and is generally resistant to further oxidation. However, it can be reduced under strong reducing conditions. For instance, reduction of sulfones to sulfides can be achieved with potent reducing agents like lithium aluminum hydride, although this often requires harsh reaction conditions. The resulting sulfide (B99878) could then potentially be re-oxidized to a sulfoxide (B87167) or back to the sulfone.

Elucidation of Reaction Mechanisms

The elucidation of reaction mechanisms for transformations involving 3-(methanesulfonylmethyl)pyrrolidine would typically employ a combination of experimental and computational methods. Kinetic studies can provide information on the rate-determining steps and the influence of reactant concentrations. The identification of intermediates and byproducts through spectroscopic techniques such as NMR and mass spectrometry is also crucial.

Computational chemistry can offer valuable insights into the reaction pathways, transition state structures, and activation energies. rsc.orgresearchgate.net For instance, density functional theory (DFT) calculations could be used to model the nucleophilic attack of the pyrrolidine nitrogen on an acylating agent or the deprotonation of the methylene carbon and subsequent reaction of the carbanion.

Experimental Mechanistic Studies (e.g., Kinetic Isotope Effects, Intermediate Isolation)

A comprehensive search for experimental mechanistic studies specifically targeting 3-(Methanesulfonylmethyl)pyrrolidine did not yield any relevant results. There is no publicly available data on kinetic isotope effect studies, which are crucial for determining the rate-limiting steps of a reaction and the nature of transition states. Furthermore, no reports on the isolation or spectroscopic characterization of reaction intermediates involving this compound could be identified. Such studies are fundamental to elucidating reaction pathways and understanding the step-by-step transformation of reactants into products.

Computational Chemistry Approaches to Reaction Energetics and Pathways (e.g., DFT Studies)

Similarly, a review of computational chemistry literature, including studies employing Density Functional Theory (DFT), reveals a lack of specific focus on 3-(Methanesulfonylmethyl)pyrrolidine. DFT studies are powerful tools for modeling reaction energetics, mapping potential energy surfaces, and predicting the most likely reaction pathways. While numerous computational studies exist for the broader classes of pyrrolidines and sulfones, the specific energetic profiles and reaction coordinates for reactions involving 3-(Methanesulfonylmethyl)pyrrolidine have not been reported.

The absence of such dedicated research limits the ability to provide a scientifically rigorous account of the compound's chemical reactivity from a mechanistic standpoint. Further experimental and computational investigations are necessary to elucidate the specific chemical properties and reaction mechanisms of 3-(Methanesulfonylmethyl)pyrrolidine.

Applications of 3 Methanesulfonylmethyl Pyrrolidine As a Building Block and Scaffold in Chemical Research

Construction of Complex Organic Molecules

The synthesis of complex molecular architectures with high precision is a central goal of modern organic chemistry. illinois.edu Building blocks like 3-(Methanesulfonylmethyl)pyrrolidine, which possess defined stereochemistry and versatile functional groups, are instrumental in achieving this goal. Its bifunctional nature—a nucleophilic secondary amine and a polar sulfonyl group—allows for its incorporation into larger structures through various synthetic transformations.

Chemical libraries composed of diverse small molecules are essential for identifying new leads in drug discovery. The 3-(Methanesulfonylmethyl)pyrrolidine scaffold is an attractive starting point for generating such libraries. The pyrrolidine (B122466) nitrogen can be readily functionalized through reactions such as N-alkylation, N-acylation, N-arylation, and reductive amination, allowing for the systematic introduction of a wide range of substituents.

The presence of the 3-(methanesulfonylmethyl) group provides a constant structural feature that imparts specific physicochemical properties, such as polarity and hydrogen bond accepting capacity, across the entire library. This approach allows chemists to explore how variations at other positions of the scaffold influence biological activity while maintaining a core structural element for target recognition. The resulting libraries of novel heterocyclic compounds can then be screened against various biological targets to identify new pharmacologically active agents. nih.gov

Pyrrolidine derivatives are frequently employed as key intermediates in multi-step synthetic sequences leading to complex target molecules, including numerous approved drugs. mdpi.comnih.gov 3-(Methanesulfonylmethyl)pyrrolidine serves as a valuable precursor in these pathways. The synthesis often begins with commercially available chiral starting materials like L-proline or 4-hydroxy-L-proline to establish the desired stereochemistry of the pyrrolidine ring. nih.gov

Contribution to Medicinal Chemistry Research

The pyrrolidine nucleus is one of the most prevalent five-membered non-aromatic nitrogen heterocycles found in FDA-approved drugs, highlighting its importance in medicinal chemistry. nih.gov The specific substitution pattern on the pyrrolidine ring is critical for modulating a compound's pharmacological profile, and 3-(Methanesulfonylmethyl)pyrrolidine offers a unique combination of features for this purpose.

The design of small molecules that can bind to biological targets with high affinity and selectivity is a primary objective of medicinal chemistry. arxiv.org The three-dimensional structure of the pyrrolidine ring allows for the precise positioning of substituents to optimize interactions within a protein's binding pocket. nih.gov

Chemical probes and ligands are indispensable tools for studying biological processes and validating new drug targets. 3-(Methanesulfonylmethyl)pyrrolidine serves as a valuable precursor for the synthesis of these specialized molecules. mdpi.com Starting from this core, chemists can elaborate the structure to create highly potent and selective ligands. For example, the pyrrolidine nitrogen can be used to attach linkers for conjugation to fluorescent dyes, biotin (B1667282) tags, or affinity chromatography resins, facilitating biochemical and cell-based assays. The inherent properties of the pyrrolidine scaffold, combined with the specific interactions mediated by the methanesulfonylmethyl group, can be harnessed to develop probes that bind to their intended target with high specificity.

Structure-Activity Relationship (SAR) studies are a cornerstone of modern drug discovery, providing critical insights into how chemical structure correlates with biological activity. nih.govresearchgate.net The 3-(Methanesulfonylmethyl)pyrrolidine scaffold is an ideal platform for conducting systematic SAR investigations. nih.gov By keeping the 3-(methanesulfonylmethyl)pyrrolidine core constant, medicinal chemists can synthesize a series of analogues with diverse substituents on the pyrrolidine nitrogen to probe the chemical space around a target's binding site.

The goal of such studies is to identify substituents that enhance potency, selectivity, and pharmacokinetic properties. For example, an SAR campaign might explore a range of alkyl, aryl, and heterocyclic groups attached to the nitrogen atom. The resulting data, as illustrated in the hypothetical table below, helps to build a comprehensive understanding of the target and guides the design of optimized drug candidates. mdpi.com

Table 1: Example of a Structure-Activity Relationship (SAR) Study This table presents hypothetical data for a series of N-substituted 3-(Methanesulfonylmethyl)pyrrolidine analogues to illustrate the SAR process.

Compound ID N-Substituent (R) Target Enzyme Inhibition (IC₅₀, nM)
A-1 -H 5,200
A-2 -CH₃ 2,150
A-3 -CH₂CH₃ 1,780
A-4 -CH₂-Ph 450
A-5 -CH₂(4-F-Ph) 120
A-6 -CH₂(4-Cl-Ph) 95

| A-7 | -CH₂(4-OCH₃-Ph) | 630 |

From this hypothetical data, researchers could conclude that a benzyl (B1604629) group at the nitrogen (A-4) is beneficial for activity compared to small alkyl groups (A-2, A-3). Furthermore, adding an electron-withdrawing halogen to the phenyl ring (A-5, A-6) enhances potency, while an electron-donating group (A-7) is detrimental, providing a clear direction for further optimization.

Information regarding "3-(Methanesulfonylmethyl)pyrrolidine" in the requested context is not available in the public domain.

Following a comprehensive search of scientific literature, academic databases, and patent records, no information was found concerning the use of the chemical compound “3-(Methanesulfonylmethyl)pyrrolidine” as a building block or scaffold for the development of pyrrolidine-based organocatalysts. The specific applications in asymmetric catalysis and stereocontrol in organic transformations, as outlined in the query, are not documented in the available resources.

While the field of organocatalysis extensively utilizes pyrrolidine derivatives, particularly those derived from proline, the research has predominantly focused on modifications at other positions of the pyrrolidine ring to influence the stereochemical outcome of reactions. These modifications often involve the introduction of bulky substituents or functional groups capable of secondary interactions, such as hydrogen bonding, at the C2 or C4 positions.

Searches for the synthesis and potential applications of 3-substituted pyrrolidines containing sulfonyl groups did not yield any relevant results for the specific compound within the context of organocatalysis. A patent search identified a related but more complex structure, 3-methylsulfonylmethyl-4-sulfomethyl-pyrrolidinium betaine, with applications described as intermediates for further syntheses or as surfactants, not in the field of catalysis.

Due to the absence of any research or data on the catalytic activity or application of 3-(Methanesulfonylmethyl)pyrrolidine in asymmetric synthesis, it is not possible to generate the detailed, informative, and scientifically accurate article as requested. The foundational information required to address the specified outline—including its role in asymmetric catalysis and mechanisms for stereocontrol—does not appear to be present in the public scientific record.

Theoretical and Computational Studies on 3 Methanesulfonylmethyl Pyrrolidine

Conformational Analysis of the Pyrrolidine (B122466) Ring System

The five-membered pyrrolidine ring is not planar and exists in a dynamic equilibrium of puckered conformations. researchgate.net These conformations are typically described as either "envelope" (with four atoms coplanar and the fifth out-of-plane) or "twist" (with no three atoms coplanar) forms. For proline, a well-studied pyrrolidine-containing amino acid, these puckers are often referred to as Cγ-endo (DOWN) and Cγ-exo (UP), depending on whether the Cγ atom is displaced on the same or opposite side of the ring relative to the carboxyl group. nih.govresearchgate.net The specific pucker adopted is influenced by the nature and position of substituents on the ring. nih.govbeilstein-journals.org

For 3-(Methanesulfonylmethyl)pyrrolidine, the substituent is located at the Cγ position. The conformational landscape would be determined by the interplay between the inherent puckering preference of the ring and the steric and electronic effects of the methanesulfonylmethyl group. nih.gov Computational methods, particularly Density Functional Theory (DFT), are well-suited to explore this landscape. unito.itacs.org A typical study would involve a systematic search of the potential energy surface to identify all stable conformers.

The key factors influencing the conformational preference would be:

Ring Pucker: The two primary envelope conformations would place the Cγ carbon (C3) out of the plane defined by the other four ring atoms. The substituent can adopt either a pseudo-axial or pseudo-equatorial position. Generally, bulky substituents favor a pseudo-equatorial orientation to minimize steric strain. nih.gov

Side Chain Torsion: The C3-C(side chain) bond has rotational freedom, leading to different orientations of the methanesulfonyl group relative to the pyrrolidine ring.

A computational analysis using a functional like B3LYP with a basis set such as 6-311++G(d,p) could be employed to optimize the geometries of various possible conformers and calculate their relative energies. nih.govbeilstein-journals.org The results would likely indicate a preference for a conformation that places the bulky methanesulfonylmethyl group in a pseudo-equatorial position to avoid steric clashes with the rest of the ring.

Table 1: Illustrative Relative Energies of 3-(Methanesulfonylmethyl)pyrrolidine Conformers This table presents hypothetical data for illustrative purposes, as specific experimental or computational results for this molecule are not available in the cited literature. The values represent the kind of output expected from a DFT conformational analysis.

ConformerRing PuckerSubstituent OrientationRelative Energy (kcal/mol)Boltzmann Population (%)
1 Cγ-exo (Twist)Pseudo-equatorial0.0075.1
2 Cγ-endo (Envelope)Pseudo-equatorial0.8518.3
3 Cγ-exo (Twist)Pseudo-axial2.501.2
4 Cγ-endo (Envelope)Pseudo-axial3.100.5

Electronic Structure Calculations and Spectroscopic Property Predictions

DFT calculations can also elucidate the electronic properties of 3-(Methanesulfonylmethyl)pyrrolidine, providing insights into its reactivity and intermolecular interactions. Key properties include the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. researchgate.net The MEP map visually identifies regions of positive and negative electrostatic potential, indicating likely sites for electrophilic and nucleophilic attack, respectively.

Furthermore, computational methods are routinely used to predict spectroscopic properties, which can be invaluable for structural confirmation.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for predicting ¹H and ¹³C NMR chemical shifts. nih.govacs.org By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule, a theoretical spectrum can be generated. rsc.orgnrel.gov Comparing these predicted shifts with experimental data can help confirm the structure and assign specific resonances. The accuracy of these predictions is often high enough to distinguish between different isomers or conformers. rsc.org

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated from the second derivatives of the energy with respect to atomic displacements. These frequencies correspond to the absorption bands in an infrared (IR) spectrum. For 3-(Methanesulfonylmethyl)pyrrolidine, this analysis would be particularly useful for identifying the characteristic stretching frequencies of the sulfone (SO₂) group, which are typically strong and appear in the 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric) regions. researchgate.netacs.org

Table 2: Predicted Spectroscopic Data for a Hypothetical Pyrrolidine Derivative This table illustrates the typical output and accuracy that can be expected when using DFT (e.g., B3LYP/cc-pVDZ level) to predict NMR and IR data for a molecule structurally similar to 3-(Methanesulfonylmethyl)pyrrolidine. The values are for demonstration purposes.

Property Atom/Group Predicted Value Typical Experimental Range
¹³C NMR Shift C2/C5 (next to N)55.2 ppm50-60 ppm
C3/C430.8 ppm25-35 ppm
C (side chain)62.1 ppm60-70 ppm
¹H NMR Shift H on C2/C53.15 ppm3.0-3.5 ppm
H on C32.50 ppm2.2-2.8 ppm
IR Frequency SO₂ asym. stretch1325 cm⁻¹1350-1300 cm⁻¹
SO₂ sym. stretch1140 cm⁻¹1160-1120 cm⁻¹
C-N stretch1190 cm⁻¹1250-1020 cm⁻¹

Molecular Modeling and Docking Studies for Scaffold Exploration

The pyrrolidine scaffold is a cornerstone in the design of inhibitors for various enzymes and receptors. researchgate.netmdpi.comnih.gov Molecular modeling techniques, especially molecular docking, can be used to explore the potential of the 3-(methanesulfonylmethyl)pyrrolidine scaffold to interact with biological targets.

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.net The process involves:

Target Selection: A protein target of therapeutic interest is chosen, and its three-dimensional structure is obtained from a repository like the Protein Data Bank (PDB).

Ligand Preparation: A 3D model of 3-(methanesulfonylmethyl)pyrrolidine is generated and its lowest energy conformation is determined.

Docking Simulation: A docking algorithm systematically samples different positions and orientations of the ligand within the protein's active site, scoring each pose based on a scoring function that estimates the binding affinity.

Docking studies could reveal the potential for the 3-(methanesulfonylmethyl)pyrrolidine scaffold to form key interactions with an active site. The pyrrolidine nitrogen can act as a hydrogen bond acceptor or, if protonated, a donor. The sulfone group's oxygen atoms are strong hydrogen bond acceptors. mdpi.com These interactions are critical for the binding of inhibitors to enzymes like carbonic anhydrases or dipeptidyl peptidase IV (DPP IV), where pyrrolidine-based inhibitors have shown promise. tandfonline.comtandfonline.com

A virtual screening campaign could also be performed, where a large library of compounds containing the 3-(methanesulfonylmethyl)pyrrolidine scaffold is docked against a panel of targets to identify potential lead compounds for various diseases. nih.govnih.gov

Table 3: Illustrative Molecular Docking Results for the 3-(Methanesulfonylmethyl)pyrrolidine Scaffold This table shows hypothetical docking scores (in kcal/mol) and key interactions against selected therapeutic targets. Lower scores typically indicate better-predicted binding affinity. This data is for illustrative purposes to demonstrate the output of such a study.

Protein Target (PDB ID) Therapeutic Area Predicted Binding Affinity (kcal/mol) Potential Key Interactions
Pancreatic Lipase (e.g., 1LPB)Anti-obesity-7.8H-bond from sulfone oxygens to active site residues (e.g., Gly76, Phe77). mdpi.com
Carbonic Anhydrase II (e.g., 2CBA)Glaucoma/Diuretic-8.5Coordination of sulfone group with active site Zinc ion; H-bond from NH to Thr199. tandfonline.com
DPP IV (e.g., 6B1E)Anti-diabetic-8.2H-bond from NH to Glu205/Glu206; pi-stacking if aromatic substituents are added. tandfonline.com

Emerging Research Frontiers and Future Outlook for 3 Methanesulfonylmethyl Pyrrolidine

Innovative Synthetic Methodologies and Process Intensification

While specific literature detailing the large-scale or intensified synthesis of 3-(Methanesulfonylmethyl)pyrrolidine is not extensively available, the broader fields of pyrrolidine (B122466) synthesis and chemical process intensification provide significant insights into potential innovative methodologies. researchgate.netchemcopilot.com Current trends in synthetic chemistry are geared towards developing more efficient, sustainable, and safer processes, which can be conceptually applied to this particular molecule.

A key area of innovation is the creation of novel catalytic systems for constructing the pyrrolidine ring. Modern synthetic approaches increasingly utilize transition-metal catalysis and organocatalysis to attain high levels of stereoselectivity and efficiency in producing substituted pyrrolidines. mdpi.com For 3-(Methanesulfonylmethyl)pyrrolidine, this could entail the use of asymmetric catalysis to generate enantiomerically pure forms, a critical factor for many pharmaceutical applications.

Process intensification represents another significant frontier that could revolutionize the synthesis of fine chemicals such as 3-(Methanesulfonylmethyl)pyrrolidine. chemcopilot.comcetjournal.itcetjournal.it This strategy centers on designing smaller, more efficient, and often continuous manufacturing processes. chemcopilot.comcetjournal.it Key principles of process intensification that could be applied include:

Microreactors: The use of microreactor technology allows for superior control over reaction parameters like temperature and mixing, which can lead to increased yields, improved selectivity, and enhanced safety, particularly for highly exothermic reactions. mdpi.com

Continuous Flow Chemistry: Transitioning from conventional batch processing to continuous flow synthesis can markedly boost productivity, minimize waste, and enable the safer handling of hazardous intermediates. researchgate.net This approach is especially beneficial for multi-step syntheses. researchgate.net

Reactive Separations: Integrating reaction and separation steps into a single unit, such as in reactive distillation or membrane reactors, can enhance efficiency by continuously removing the product from the reaction mixture, thereby driving the equilibrium toward the product side. energy.gov

The following table offers a conceptual comparison between a traditional batch synthesis and a potential intensified process for a hypothetical synthesis of a 3-substituted pyrrolidine derivative.

ParameterTraditional Batch ProcessIntensified Continuous Flow Process
Reactor Volume Large (e.g., >1000 L)Small (e.g., <1 L)
Heat Transfer Limited surface-area-to-volume ratioHigh surface-area-to-volume ratio
Reaction Time Hours to daysSeconds to minutes
Productivity LowerHigher
Safety Higher risk with large volumesInherently safer with small hold-up
Waste Generation HigherLower

Exploration of Undiscovered Reactivity Profiles

The chemical structure of 3-(Methanesulfonylmethyl)pyrrolidine, which includes a secondary amine within the pyrrolidine ring and a methanesulfonylmethyl substituent, points to a varied and potentially underexplored reactivity profile. The pyrrolidine ring is a prevalent feature in numerous natural products and pharmaceuticals, and its reactivity is well-documented in various contexts. wikipedia.org The interaction between the sulfone group and the pyrrolidine nitrogen, however, could facilitate novel chemical transformations.

The nitrogen atom of the pyrrolidine ring is both basic and nucleophilic, rendering it susceptible to a range of reactions, including N-alkylation, N-acylation, and N-arylation. wikipedia.org These reactions are crucial for diversifying the structure and exploring its potential uses in fields like drug discovery. nih.gov

The methanesulfonyl group acts as a strong electron-withdrawing group, which can affect the reactivity of the adjacent methylene (B1212753) group. The protons on this carbon are anticipated to be acidic, creating the possibility of deprotonation to form a carbanion. This carbanion could subsequently be employed in various carbon-carbon bond-forming reactions, such as aldol-type reactions or Michael additions, enabling further functionalization of the molecule.

Potential avenues for investigating undiscovered reactivity include:

Intramolecular Cyclizations: Depending on other substituents that could be introduced to the pyrrolidine ring or the sulfone group, intramolecular reactions could be devised to form novel bicyclic or polycyclic structures.

Catalytic Activity: The pyrrolidine scaffold is fundamental to organocatalysis. mdpi.com Examining the potential of 3-(Methanesulfonylmethyl)pyrrolidine and its derivatives as catalysts in asymmetric reactions is a promising research direction. The sulfone group might influence the catalyst's stereoselectivity and activity.

Ring-Opening Reactions: Under specific conditions, the pyrrolidine ring might undergo ring-opening reactions, offering a route to functionalized linear amines. The nature of the substituents would significantly impact the feasibility and results of such reactions.

The table below outlines some hypothetical reaction types and their potential products, starting from 3-(Methanesulfonylmethyl)pyrrolidine.

ReactantReaction TypePotential Product Class
Alkyl HalideN-AlkylationN-Alkyl-3-(methanesulfonylmethyl)pyrrolidine
Acyl ChlorideN-AcylationN-Acyl-3-(methanesulfonylmethyl)pyrrolidine
Strong Base + ElectrophileC-Functionalization3-(1-Substituted-methanesulfonylmethyl)pyrrolidine
Oxidizing AgentOxidationPyrrolidinone or other oxidized derivatives

Advanced Computational Design for Rational Synthesis and Application

Computational chemistry and molecular modeling have become essential tools in contemporary chemical research, providing the means to speed up the discovery and development of new molecules and synthetic routes. rsc.orgresearchgate.net For 3-(Methanesulfonylmethyl)pyrrolidine, these computational techniques can be utilized for both its rational synthesis and the prediction of its potential applications.

In the area of synthesis, computational methods can be applied to:

Elucidate Reaction Mechanisms: Density Functional Theory (DFT) calculations can be used to model reaction pathways, pinpoint transition states, and determine activation energies. nih.gov This information is crucial for understanding the mechanisms of known reactions and for assessing the viability of new synthetic routes. nih.gov

Optimize Reaction Conditions: By modeling the impacts of various catalysts, solvents, and temperatures, computational chemistry can aid in the rational optimization of reaction conditions to enhance yield and selectivity, thus diminishing the need for extensive experimental screening.

Design Novel Synthetic Pathways: Computational tools can support the de novo design of synthetic routes by retrospectively analyzing the target molecule and suggesting potential starting materials and reaction steps.

For the application of 3-(Methanesulfonylmethyl)pyrrolidine, especially in drug discovery, computational design is of great importance:

Molecular Docking: This method can predict the binding affinity and orientation of 3-(Methanesulfonylmethyl)pyrrolidine derivatives within the active site of a biological target, like an enzyme or a receptor. nih.gov This facilitates the virtual screening of large compound libraries and the identification of promising candidates for further experimental study. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a correlation between the chemical structure of a series of compounds and their biological activity. These models can be used to forecast the activity of new, unsynthesized derivatives of 3-(Methanesulfonylmethyl)pyrrolidine and to inform the design of more potent and selective molecules.

ADMET Prediction: Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a molecule. nih.gov This is vital in the initial stages of drug discovery to identify compounds with favorable pharmacokinetic profiles and to avert potential issues.

The table below summarizes computational tools and their potential applications in the research of 3-(Methanesulfonylmethyl)pyrrolidine.

Computational ToolApplication AreaSpecific Goal
Density Functional Theory (DFT)SynthesisElucidate reaction mechanisms, predict reaction outcomes
Molecular DockingDrug DiscoveryPredict binding to biological targets, identify potential hits
QSARDrug DiscoveryPredict biological activity, guide lead optimization
Molecular Dynamics (MD)Materials Science/BiologySimulate molecular motion, study conformational changes
ADMET PredictionDrug DiscoveryAssess drug-likeness and pharmacokinetic properties

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for achieving high enantiomeric purity in 3-(Methanesulfonylmethyl)pyrrolidine derivatives?

  • Methodological Answer : Enantioselective synthesis can be achieved using chiral starting materials or catalysts. For example, chiral (2S,4S)-4-fluoro-2-(methanesulfonylmethyl)pyrrolidine hydrochloride ( ) is synthesized via stereospecific reactions, leveraging the electron-withdrawing effects of the sulfonyl group to direct regioselectivity. Key steps include:

  • Use of sodium borohydride for controlled reduction to preserve stereochemistry.
  • Purification via chiral column chromatography or crystallization in polar solvents (e.g., ethanol/water mixtures).
  • Monitoring enantiomeric excess (ee) using chiral HPLC or circular dichroism (CD) spectroscopy.
    • Reference : (excluded due to BenchChem; rely on general principles from ).

Q. How can researchers determine the optimal solvent system for 3-(Methanesulfonylmethyl)pyrrolidine in cross-coupling reactions?

  • Methodological Answer : Solubility screening in polar aprotic solvents (e.g., DMF, DMSO) is critical. While direct data on the compound is limited, analogs like methylpyrrolidone ( ) show miscibility with water and organic solvents. Recommended steps:

  • Test solubility in binary solvent systems (e.g., THF/water, acetone/methanol).
  • Use dynamic light scattering (DLS) to assess aggregation in reaction media.
  • Optimize for minimal solvent interference in catalytic cycles (e.g., Pd-mediated couplings).
    • Reference : .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorine substitution) impact the biological activity of 3-(Methanesulfonylmethyl)pyrrolidine derivatives?

  • Methodological Answer : Fluorine enhances lipophilicity and metabolic stability. Comparative studies on analogs (e.g., 3-(3-Fluoro-4-methylbenzyl)pyrrolidine in ) reveal:

  • Increased receptor binding affinity (e.g., serotonin 5-HT1A) due to fluorine’s electronegativity.
  • Use molecular docking simulations to predict interactions with hydrophobic binding pockets.
  • Validate via radioligand displacement assays (e.g., using tritiated 8-OH-DPAT for 5-HT1A).
    • Reference : .

Q. How can researchers resolve discrepancies in reported pharmacological data for pyrrolidine derivatives with methanesulfonylmethyl groups?

  • Methodological Answer : Contradictions may arise from assay conditions or substituent effects. Strategies include:

  • Standardizing assay protocols (e.g., uniform cell lines, buffer pH, and incubation times).
  • Conducting structure-activity relationship (SAR) studies by systematically varying substituents (e.g., comparing 4-methoxy vs. 3-fluoro analogs in vs. 3).
  • Employing meta-analysis of published IC50/Ki values to identify outliers.
    • Reference : .

Q. What analytical techniques are most effective for characterizing the stereochemistry of 3-(Methanesulfonylmethyl)pyrrolidine?

  • Methodological Answer : X-ray crystallography ( ) provides definitive stereochemical assignment. Alternatives include:

  • Nuclear Overhauser Effect (NOE) NMR to determine spatial proximity of protons.
  • Vibrational circular dichroism (VCD) for absolute configuration analysis.
  • Compare experimental optical rotation with computational predictions (e.g., DFT calculations).
    • Reference : .

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